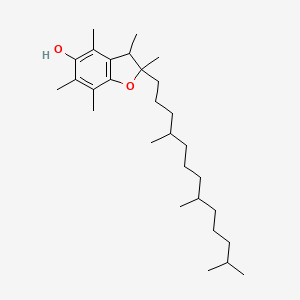

2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a benzofuranol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol typically involves multi-step organic reactions. The process begins with the preparation of the benzofuranol core, followed by the introduction of the methyl groups and the trimethyltridecyl side chain. Common reagents used in these reactions include methylating agents, such as methyl iodide, and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in managing the complex reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydro-2,3,4,6,7-pentamethyl-5-benzofuranol: Lacks the trimethyltridecyl side chain.

2,3,4,6,7-Pentamethyl-5-benzofuranol: Lacks the dihydro and trimethyltridecyl groups.

2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-benzofuran: Lacks the hydroxyl group.

Uniqueness

The uniqueness of 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol lies in its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol (CAS No. 185672-33-7) is a compound often categorized as an impurity of vitamin E. Its structural complexity and potential biological activities have garnered interest in various fields including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its antioxidant properties and potential therapeutic applications.

- Molecular Formula : C29H50O2

- Molecular Weight : 430.71 g/mol

- CAS Number : 185672-33-7

- Structural Characteristics : The compound contains a benzofuran moiety which is significant for its biological activity.

Antioxidant Properties

Research indicates that compounds similar to 2,3-dihydro-5-benzofuranols exhibit antioxidant activities that can inhibit leukotriene biosynthesis. In a study evaluating various derivatives of this class, it was found that while the benzofuranol ring system itself was not a potent inhibitor of leukotriene biosynthesis, it served as a useful template for designing more effective antioxidant-based inhibitors . The biological evaluation showed that the potency of these compounds could be predicted based on their lipophilicity (log P), suggesting that modifications to the structure could enhance their biological efficacy.

Neuroprotective Effects

Another significant area of research has focused on the neuroprotective effects of related benzofuran compounds. A study demonstrated that certain analogues could protect against head injury in mice by inhibiting lipid peroxidation and scavenging superoxyl radicals . This suggests that this compound may also possess similar protective effects through its antioxidant properties.

Study on Leukotriene Inhibition

In a controlled study involving isolated human polymorphonuclear leukocytes, several 2,3-dihydro-5-benzofuranol derivatives were synthesized and tested for their ability to inhibit leukotriene biosynthesis. The results indicated that while these compounds were not highly potent inhibitors individually, they provided insights into structural modifications that could enhance their activity .

Neuroprotection in Animal Models

A series of experiments evaluated the neuroprotective potential of alpha-tocopherol analogues against traumatic brain injury. The criteria for effectiveness included inhibition of lipid peroxidation and superoxyl radical scavenging capabilities. One specific analogue demonstrated significant neuroprotective effects in vivo . This highlights the potential for similar compounds like this compound to be explored further for therapeutic applications in neuroprotection.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C29H50O2 |

| Molecular Weight | 430.71 g/mol |

| CAS Number | 185672-33-7 |

| Antioxidant Activity | Moderate |

| Neuroprotective Potential | Yes |

Q & A

Basic Research Questions

Q. What are the recommended solid-phase extraction (SPE) protocols for isolating 2,3-Dihydro-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-5-benzofuranol from complex matrices?

Methodological Answer: For environmental or biological samples, use Oasis HLB cartridges (60 mg, 3 cc) after preconditioning with methanol and ultrapure water. Filter samples through GF/F (0.7 μm) filters to remove particulates. Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to minimize analyte adsorption. Internal standards like deuterated phenols (e.g., triclosan-d3) improve quantification accuracy. Post-extraction, elute with methanol and analyze via LC-MS/MS for high sensitivity .

Q. How is the structural integrity of this benzofuranol derivative confirmed during synthesis?

Methodological Answer: Characterize intermediates and final products using NMR and high-resolution mass spectrometry (HRMS). For example, benzofuran derivatives synthesized via NaH-mediated reactions in THF (as in benzofuranol analogs) require rigorous purification by silica gel chromatography. Monitor reaction progress with TLC (e.g., ethyl acetate/hexane eluent) and confirm regioselectivity via NOESY or COSY NMR experiments .

Q. What are the stability considerations for storing this compound in biological samples?

Methodological Answer: Store samples at −18°C immediately after spiking with internal standards to prevent degradation. Avoid repeated freeze-thaw cycles. For tissue homogenates, add 1% formic acid to inhibit enzymatic activity. Analyze stability under varying pH (4–9) and temperature (4–25°C) conditions to establish optimal storage protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates during SPE optimization for this compound?

Methodological Answer: Compare sorbent performance (HLB vs. MCX/MAX) using spike-and-recovery experiments. For hydrophilic-lipophilic balance (HLB), adjust pH to 2–3 with HCl to protonate acidic groups, enhancing retention. For cationic exchange (MCX), use NH4F in methanol for elution. Validate recovery rates (target >85%) across three replicates and correct matrix effects using isotopic dilution .

Q. What mechanistic insights exist regarding the pseudoperoxidase activity of benzofuranol derivatives in enzyme inhibition studies?

Methodological Answer: Benzofuranol inhibitors (e.g., 5-lipoxygenase) exhibit pseudoperoxidase activity by stabilizing radical intermediates in the enzyme’s active site. Use stopped-flow spectroscopy to monitor Fe³⁺/Fe²⁺ transitions and electron paramagnetic resonance (EPR) to detect radical species. Compare IC50 values under anaerobic vs. aerobic conditions to delineate oxygen-dependent inhibition pathways .

Q. How can immunoassays be designed for this compound despite its lack of reactive functional groups?

Methodological Answer: Derivatize the compound with a carboxyl-containing spacer (e.g., 4-carbon chain) via nucleophilic substitution. Conjugate the hapten to carrier proteins (BSA/OVA) using carbodiimide chemistry. Validate antibody specificity via competitive ELISA with structurally similar analogs (e.g., carbofuran derivatives). Optimize cross-reactivity thresholds (<5%) for field-deployable immunochromatographic strips .

Q. Key Research Gaps and Recommendations

- Stereochemical Analysis: The compound’s trimethyltridecyl substituent may introduce stereoisomerism. Use chiral HPLC (e.g., CHIRALPAK® IG-3) to resolve enantiomers and assess bioactivity differences.

- Ecotoxicology: Investigate photodegradation pathways using simulated sunlight (Xe lamp, λ > 290 nm) and identify transformation products via QTOF-MS .

Properties

IUPAC Name |

2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-3H-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-19(2)13-10-14-20(3)15-11-16-21(4)17-12-18-29(9)25(8)26-24(7)27(30)22(5)23(6)28(26)31-29/h19-21,25,30H,10-18H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIMOLIQGNWOJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=C(C(=C2C)O)C)C)OC1(C)CCCC(C)CCCC(C)CCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.